Cas no 1259778-48-7 ((1S)-5,6-Dichloroindanylamine)

(1S)-5,6-Dichloroindanylamine structure
(1S)-5,6-Dichloroindanylamine structure
Product name:(1S)-5,6-Dichloroindanylamine
CAS No:1259778-48-7
MF:C9H9Cl2N
Molecular Weight:202.080460309982
CID:4760725

(1S)-5,6-Dichloroindanylamine 化学的及び物理的性質

名前と識別子

    • (1S)-5,6-DICHLOROINDANYLAMINE
    • 1H-Inden-1-amine, 5,6-dichloro-2,3-dihydro-, (1S)-
    • AB38379
    • (S)-5,6-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • (1S)-5,6-Dichloroindanylamine
    • インチ: 1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1
    • InChIKey: XWCCMCNCBDSVFJ-VIFPVBQESA-N
    • SMILES: ClC1C(=CC2=C(C=1)[C@H](CC2)N)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • トポロジー分子極性表面積: 26
  • XLogP3: 2.5

(1S)-5,6-Dichloroindanylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM288281-1g
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
1259778-48-7 97%
1g
$*** 2023-04-03
Crysdot LLC
CD12168137-1g
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
1259778-48-7 97%
1g
$688 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1792777-1g
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
1259778-48-7 98%
1g
¥7287.00 2024-08-09
Ambeed
A623776-1g
(S)-5,6-Dichloro-2,3-dihydro-1H-inden-1-amine
1259778-48-7 97%
1g
$694.0 2024-04-25

(1S)-5,6-Dichloroindanylamine 関連文献

(1S)-5,6-Dichloroindanylamineに関する追加情報

Professional Introduction to (1S)-5,6-Dichloroindanylamine (CAS No. 1259778-48-7)

(1S)-5,6-Dichloroindanylamine, with the CAS number 1259778-48-7, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure amine has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound belongs to the class of chlorinated indan derivatives, which are known for their diverse pharmacological activities.

The synthesis and characterization of (1S)-5,6-Dichloroindanylamine involve meticulous chemical processes that ensure high purity and enantiomeric excess. The stereochemistry of this compound, specifically the (1S) configuration, plays a crucial role in determining its biological activity. This is particularly relevant in the development of chiral drugs, where the spatial arrangement of atoms can significantly influence efficacy and safety profiles.

In recent years, there has been a growing interest in indan-based compounds due to their potential as intermediates in the synthesis of various therapeutic agents. The presence of chlorine atoms at the 5 and 6 positions enhances the reactivity of the molecule, making it a valuable building block for further functionalization. Researchers have explored its utility in creating novel molecules with enhanced binding affinity and selectivity for biological targets.

One of the most promising applications of (1S)-5,6-Dichloroindanylamine is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically interact with these enzymes, researchers aim to develop treatments that can modulate their activity effectively. The chlorinated indan core provides a scaffold that can be modified to target specific kinase domains.

Recent studies have highlighted the potential of (1S)-5,6-Dichloroindanylamine as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical for many biological pathways, and inhibiting them can lead to therapeutic benefits. The compound's ability to undergo further chemical modifications allows for the creation of highly specific inhibitors with minimal off-target effects.

The pharmaceutical industry has also explored the use of (1S)-5,6-Dichloroindanylamine in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting these interactions can lead to effective antiviral therapies. The structural features of this compound make it a suitable candidate for designing molecules that can disrupt viral replication cycles without harming host cells.

In addition to its therapeutic applications, (1S)-5,6-Dichloroindanylamine has shown promise in materials science. Its unique chemical properties make it useful in the development of advanced materials with specific functionalities. For instance, it has been investigated as a component in organic electronic materials due to its ability to form stable complexes with other molecules.

The synthetic pathways for producing (1S)-5,6-Dichloroindanylamine have been optimized to ensure high yields and purity. Advanced techniques such as asymmetric synthesis and catalytic hydrogenation are employed to achieve the desired stereochemical configuration. These methods not only enhance the efficiency of production but also reduce waste, aligning with green chemistry principles.

The biological evaluation of (1S)-5,6-Dichloroindanylamine has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors. These interactions are being further characterized to understand their mechanisms and potential therapeutic implications.

The compound's stability under different conditions is another area of interest. Researchers are investigating how its structure influences its shelf life and bioavailability when used in pharmaceutical formulations. Understanding these properties is crucial for developing drugs that are both effective and practical for clinical use.

The future prospects for (1S)-5,6-Dichloroindanylamine are vast and exciting. As our understanding of molecular interactions grows, so does the potential for discovering new therapeutic applications. Ongoing research aims to expand its utility in drug discovery by exploring novel synthetic routes and functionalizing its core structure.

In conclusion, (1S)-5,6-Dichloroindanylamine (CAS No. 1259778-48-7) is a versatile compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its capabilities, we can expect even more innovative applications to emerge.

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